Product packaging for Methyl 2-(quinolin-2-yl)acetate(Cat. No.:CAS No. 52249-48-6)

Methyl 2-(quinolin-2-yl)acetate

Cat. No.: B1366492
CAS No.: 52249-48-6
M. Wt: 201.22 g/mol
InChI Key: WLCSNNDPZBIWPC-UHFFFAOYSA-N
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Description

Methyl 2-(quinolin-2-yl)acetate (CAS 52249-48-6) is a high-purity quinoline-based ester serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . With the molecular formula C12H11NO2 and a molecular weight of 201.225 g/mol, this compound is a key precursor for the synthesis of diverse biologically active molecules . Recent research utilizes this scaffold in the development of novel quinolin-2-one derivatives, which have been evaluated for their cytotoxic activity against human lung cancer cells, highlighting its value in oncology research . Furthermore, structurally related acetoxyquinolone compounds have been characterized as effective antiplatelet agents by activating platelet Nitric Oxide Synthase, suggesting potential applications in cardiovascular disease research . Researchers employ this ester in cyclodehydration and condensation reactions to create complex heterocyclic systems, such as 1,3,4-oxadiazoles and hydrazide derivatives, for biological screening . The compound is supplied with a minimum purity of 95% and should be handled with care, as it may cause skin, eye, and respiratory irritation . This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1366492 Methyl 2-(quinolin-2-yl)acetate CAS No. 52249-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCSNNDPZBIWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442404
Record name Methyl 2-(quinolin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52249-48-6
Record name Methyl 2-(quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(quinolin-2-yl)acetate
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Synthetic Methodologies for Methyl 2 Quinolin 2 Yl Acetate and Its Derivatives

Established Synthetic Pathways for Quinoline (B57606) Acetates

Traditional methods for synthesizing the quinoline framework, which can be precursors to quinoline acetates, often involve condensation reactions under harsh conditions. scispace.com These established pathways, while foundational, have paved the way for more refined and efficient synthetic routes.

Multi-step Reaction Sequences

Historically, the synthesis of quinoline derivatives has relied on well-established named reactions that involve multiple steps. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-dicarbonyl compounds under strong acidic or basic conditions. scispace.comiipseries.orgniscpr.res.in For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group to form the quinoline ring. niscpr.res.inresearchgate.net A notable example is the synthesis of polysubstituted quinolines from the acetates of Baylis-Hillman adducts, where an aza-Claisen rearrangement serves as a key step. scispace.com

These multi-step sequences, while effective, often require harsh reaction conditions and can generate significant waste. The development of more efficient and environmentally benign methods has been a major focus of modern organic synthesis.

Direct Esterification and Substitution Reactions

A more direct approach to obtaining methyl 2-(quinolin-2-yl)acetate involves the esterification of the corresponding carboxylic acid, 2-quinolineacetic acid. While specific details for the direct synthesis of this compound are not extensively documented in the provided results, a general method for the synthesis of a related compound, methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate, involves the reaction of 5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione with methyl chloroacetate (B1199739) in the presence of a base. researchgate.net This suggests that nucleophilic substitution reactions on a suitable quinoline precursor can be a viable route.

A reference to the synthesis of methyl 2-quinolinylacetate can be found in the Chemical and Pharmaceutical Bulletin from 1982, though the specific synthetic details are not provided in the search results. chemsynthesis.com

Advanced Synthetic Strategies for this compound Core Structures

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for constructing the quinoline core, which is central to this compound. These strategies often employ metal catalysis, green chemistry principles, and photochemical methods to achieve higher yields, greater selectivity, and improved sustainability.

Metal-Catalyzed Approaches (e.g., Palladium, Rhodium, Copper, Cobalt in Quinoline Formation)

Transition metal catalysis has revolutionized the synthesis of quinolines, offering milder reaction conditions and broader substrate scope compared to traditional methods. scispace.com

Palladium: Palladium catalysts are widely used in various quinoline syntheses. rsc.org One approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, providing a pathway to quinolines with moderate to good yields. nih.gov Another method describes the synthesis of quinolines from allyl alcohols and anilines via palladium-catalyzed oxidative cyclization. scispace.com Furthermore, palladium-catalyzed one-pot methods for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes have been reported. rsc.org A novel strategy also utilizes palladium-catalyzed aryl isocyanide insertion for the efficient synthesis of quinoline derivatives. rsc.org

Rhodium: Rhodium catalysts have also proven effective. An environmentally friendly protocol for quinoline synthesis has been developed using a Rh(II)acetate/TPPTS recyclable catalytic system in an aqueous medium. rsc.org This method involves the reaction of anilines with allyl alcohols. rsc.org Rhodium catalysts are also utilized for the C-H bond activation and functionalization of quinolines. nih.gov Additionally, rhodium-catalyzed double hydroboration of quinolines provides access to C4-borylated tetrahydroquinolines. acs.org

Copper: Copper-catalyzed reactions offer a cost-effective and sustainable alternative for quinoline synthesis. ijstr.org Domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes, catalyzed by copper, yield various quinoline derivatives. rsc.org Another copper-catalyzed method involves a tandem Knoevenagel condensation, amination, and cyclization. rsc.org A three-component cascade cyclization catalyzed by copper has also been employed to synthesize quinoline-4-thiols. acs.org

Cobalt: Cobalt catalysts, being less expensive than noble metals, are gaining attention. A cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient route to quinoline scaffolds. rsc.org Phosphine-free Co(II) complexes have been used for the synthesis of quinolines via dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org Furthermore, a convenient one-pot synthesis of quinolines from 2-aminoaryl alcohols and ketones is achieved through dehydrogenative cyclization catalyzed by Co(OAc)₂·4H₂O. acs.org

Metal CatalystReactantsKey Reaction TypeReference
Palladiumo-aminocinnamonitriles and arylhydrazinesCascade Reaction nih.gov
PalladiumAllyl alcohols and anilinesOxidative Cyclization scispace.com
RhodiumAnilines and allyl alcoholsAqueous Medium Synthesis rsc.org
CopperEnaminones and 2-halobenzaldehydesDomino Reaction rsc.org
CobaltAnilides and internal alkynesAnnulation rsc.org
Cobalt2-aminoaryl alcohols and ketonesDehydrogenative Cyclization acs.org

Green Chemistry Protocols in Quinoline Acetate (B1210297) Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinolines. researchgate.netacs.org These protocols often utilize environmentally benign solvents, catalysts, and energy sources.

The development of green synthetic methods for quinoline derivatives has focused on minimizing the use of hazardous reagents and solvents. researchgate.net Various green catalysts, such as p-toluenesulfonic acid and cerium nitrate, have been employed. researchgate.net The use of greener solvents like water and ethanol (B145695) further supports the eco-friendly synthesis of these compounds. researchgate.netresearchgate.net Nanocatalyzed protocols are also emerging as a sustainable approach to quinoline synthesis. acs.orgnih.gov These methods often lead to high yields, shorter reaction times, and easier product isolation. nih.gov Microwave-assisted synthesis in water is another green approach that has been successfully applied to the synthesis of quinolines. researchgate.net

Photochemical and Photocatalytic Methods (e.g., DeMayo-type [2+2] Cycloaddition Involving this compound)

Photochemical methods offer unique pathways for the synthesis and functionalization of quinoline derivatives by utilizing light to initiate reactions. rsc.orgacs.org

A notable photochemical approach is the dearomative cycloaddition of quinolines with alkenes. researchgate.netacs.orgnih.govnih.gov This can proceed via a [2+2] cycloaddition, which is a key step in the DeMayo reaction. The DeMayo reaction involves the photochemical [2+2] cycloaddition of an enol or enolate to an alkene, followed by a retro-aldol reaction. wikipedia.org While a direct DeMayo-type reaction involving this compound is not explicitly described, the underlying principle of photochemical cycloaddition is relevant. For instance, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes affords good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.org Furthermore, visible-light-mediated C-H hydroxyalkylation of quinolines has been developed, offering a direct method for functionalization. nih.gov These photochemical strategies provide access to complex molecular architectures that can be difficult to achieve through thermal reactions. nih.gov

Organometallic Reagent Applications in Quinolyl Systems

The synthesis and functionalization of quinoline rings are significantly enhanced by the use of organometallic reagents. These reagents, featuring a carbon-metal bond, act as potent nucleophiles or are integral components of catalytic cycles for forming carbon-carbon and carbon-heteroatom bonds.

Organolithium and Grignard reagents are classic examples used for direct alkylation or arylation of the quinoline system. The reaction of organolithium reagents with quinoline typically proceeds through an initial attack at the C-2 position, forming a 1,2-dihydro-1-lithio-intermediate. rsc.org This intermediate can then be trapped or undergo oxidation to yield the 2-substituted quinoline. Similarly, Grignard reagents (organomagnesium halides) can be added to quinoline derivatives. For instance, the addition of Grignard reagents to N-activated quinolinium salts allows for the introduction of various alkyl, alkenyl, or aryl groups at the 2-position. ird.fr Copper-catalyzed systems, in conjunction with Grignard reagents, have been developed to achieve highly enantioselective additions to quinolone systems, producing chiral tetrahydroquinolones with excellent yields. nih.gov

Transition metal catalysis, particularly with palladium, has become a cornerstone for constructing quinoline and quinolone scaffolds. Palladium-catalyzed reactions offer mild conditions and high functional group tolerance. nih.gov Various palladium-catalyzed cascade reactions are employed to assemble the quinolone core from acyclic precursors. For example, the Heck reaction of o-iodoanilines with α,β-unsaturated esters can initiate a sequence leading to 3-substituted quinolin-2(1H)-ones. nih.gov Buchwald-Hartwig amidation is another powerful tool, enabling the formation of the critical C-N bond to close the quinolone ring. nih.govnih.gov Iron-catalyzed cross-coupling reactions have also been reported, using heteroaromatic tosylates as electrophiles and alkyl Grignard reagents as nucleophiles, providing an efficient route to alkyl-substituted quinolines. organic-chemistry.org

Catalyst/Reagent SystemSubstrate TypeProduct TypeKey Features
Organolithium Reagents Quinoline2-Substituted quinolineProceeds via a 1,2-dihydro-1-lithio-intermediate. rsc.org
CuBr·SMe₂ / (R,R)-Ph-BPE N-Protected 2-Quinolones + Grignard ReagentsChiral TetrahydroquinolonesHigh enantioselectivity (>93% ee) and yields. nih.gov
Pd(OAc)₂ / PPh₃ o-Iodoaniline + α,β-Unsaturated Carbonyls3-Substituted quinolin-2(1H)-onesCoupling-cyclization cascade reaction. nih.gov
Pd₂(dba)₃ / Xantphos N-Hydroxyamides + BenzaldehydesN-Alkoxyquinolin-2(1H)-onesBuchwald-type C-N coupling followed by cyclodehydration. nih.gov
Iron-Catalyst Heteroaromatic Tosylates + Grignard ReagentsAlkyl-substituted N-heterocyclesGood functional group tolerance at low temperatures. organic-chemistry.org

Derivatization Strategies and Functionalization of Quinoline Acetates

Once the this compound core is synthesized, its chemical utility is expanded through various derivatization strategies. These modifications can be targeted at the acetate side chain, the quinoline ring itself, or can involve using the entire molecule as a scaffold for building more complex structures.

Modification at the Acetate Moiety

The acetate group (—CH₂COOCH₃) offers several sites for chemical modification. Standard ester transformations, such as hydrolysis under acidic or basic conditions, would convert the methyl ester to the corresponding carboxylic acid, 2-(quinolin-2-yl)acetic acid. This acid can then serve as a precursor for a variety of other functional groups, such as amides, by coupling with amines using standard peptide coupling reagents.

A more advanced modification involves reactions at the α-carbon (the methylene bridge). The selective monoarylation of acetate esters has been achieved using palladium-catalyzed cross-coupling reactions with aryl chlorides. organic-chemistry.orgacs.org This methodology, which employs specialized palladium precatalysts with bulky biarylmonophosphine ligands (e.g., t-BuXPhos), can be applied to substrates like this compound. organic-chemistry.orgmit.edu The use of these highly active catalysts under mild conditions prevents common side reactions like bisarylation and allows for the efficient formation of α-aryl acetate derivatives. acs.orgmit.edu

Reaction TypeReagentsMoiety TargetedProduct
α-Arylation Aryl Chloride, Pd Precatalyst, LHMDSα-Carbon of acetateMethyl 2-aryl-2-(quinolin-2-yl)acetate
Hydrolysis H⁺ or OH⁻Ester2-(Quinolin-2-yl)acetic acid
Amidation Amine, Coupling Agent (post-hydrolysis)Carboxylic AcidN-Substituted 2-(quinolin-2-yl)acetamide

Substituent Effects on the Quinoline Ring System

The reactivity of the quinoline ring is dictated by the electronic properties of its constituent pyridine (B92270) and benzene (B151609) rings, as well as any additional substituents. The pyridine moiety is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene moiety is more electron-rich and undergoes electrophilic substitution. Functionalization is often directed to specific positions based on these inherent properties and the directing effects of existing groups. rsc.orgnih.gov

The introduction of functional groups can significantly alter the ring's reactivity and pharmacological profile. rsc.org For instance, the C-2 position is readily functionalized, often facilitated by forming the quinoline N-oxide, which activates this position towards both nucleophilic attack and transition-metal-catalyzed C-H functionalization. researchgate.netmdpi.com The presence of electron-donating or electron-withdrawing groups on the carbocyclic ring can influence the regioselectivity and rate of reactions. For example, in the Ru-catalyzed addition of pyridines to alkenes, an acetyl group can direct substitution to the C3 or C4 position. nih.gov The choice of catalyst, reaction conditions, and directing groups allows for the precise and selective introduction of a wide array of functionalities onto the quinoline scaffold. rsc.org

Heterocyclic Ring Fusion and Annulation Reactions

This compound and its derivatives can serve as building blocks for the synthesis of more complex, fused tetracyclic and polycyclic systems. These annulation reactions create novel heterocyclic structures with potentially unique biological activities.

One approach involves intramolecular cyclization reactions. For example, derivatives of quinoline can be elaborated to include reactive groups that facilitate ring closure onto the existing scaffold. Palladium-catalyzed cascade reactions have been developed for the construction of tricyclic quinolin-2(1H)-one scaffolds starting from 1,7-enynes and hydroxylamine (B1172632). rsc.org In other examples, a 3-acetylazido-quinolinone derivative undergoes thermal ring closure to afford an angular isoxazolo[4,3-c]quinolone. nih.gov Similarly, 4-hydroxypyrano[3,2-c]quinoline derivatives can be synthesized through cyclization reactions involving appropriately substituted quinolone precursors. nih.gov These methods demonstrate the versatility of the quinoline nucleus in constructing diverse and complex heterocyclic systems.

Starting Material TypeReaction TypeFused Ring System
1,7-Enynes and HydroxylaminePd-catalyzed cascade radical cyclization/C–H aminationTricyclic quinolin-2(1H)-one rsc.org
3-Acetylazido-quinolinoneThermal cyclizationIsoxazolo[4,3-c]quinolone nih.gov
Quinoline with aldehyde and hydroxylamine functionalitiesCyclization/CondensationPyrano[3,2-c]quinoline nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C Chemical Shift Assignments, Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

For Methyl 2-(quinolin-2-yl)acetate, a complete, experimentally verified, and assigned set of ¹H and ¹³C NMR chemical shifts is not available in the reviewed scientific literature. However, analysis of its structure allows for a theoretical prediction of the expected signals. The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the methyl (-CH₃) protons of the ester. The integration and splitting patterns (multiplicity) of these signals would be key to their assignment. Similarly, the ¹³C NMR spectrum would show characteristic signals for the sp²-hybridized carbons of the quinoline ring, the carbonyl carbon of the ester, the methylene carbon, and the methoxy (B1213986) carbon.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Quinoline-H ~7.2 - 8.2 Multiplets/Doublets 6H
-CH₂- ~4.0 Singlet 2H
-OCH₃ ~3.7 Singlet 3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O ~170
Quinoline-C ~120 - 155
-OCH₃ ~52
-CH₂- ~45

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic vibrational bands would be expected. These include C-H stretching from the aromatic quinoline ring and the aliphatic methylene and methyl groups, C=O stretching from the ester carbonyl group, C=N and C=C stretching from the quinoline ring, and C-O stretching from the ester linkage.

A detailed experimental FT-IR spectrum with specific band assignments for this compound is not documented in the available literature. A theoretical analysis would anticipate the following key vibrational frequencies.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) 3050 - 3150 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch (Ester) 1735 - 1750 Strong
C=N / C=C Stretch (Quinoline) 1500 - 1650 Medium-Strong
C-O Stretch (Ester) 1000 - 1300 Strong

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the quinoline ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinoline core is expected to give rise to characteristic π → π* transitions.

Specific experimental UV-Vis absorption maxima (λmax) for this compound in various solvents have not been reported in the surveyed literature. The spectrum would likely exhibit multiple absorption bands characteristic of the quinoline chromophore.

Table 3: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Associated Electronic Transition
e.g., Ethanol (B145695) ~230, ~280, ~315 π → π*

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

High-Resolution Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (MS) is a powerful technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₁NO₂, corresponding to a monoisotopic mass of 201.07898 Da. nih.gov

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺˙) would be formed. Subsequent fragmentation would likely involve characteristic losses. Key predicted fragmentation pathways could include the loss of the methoxy group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Another common pathway is the cleavage of the bond between the methylene group and the quinoline ring, potentially leading to a stable quinolinemethyl cation or radical. While a detailed experimental fragmentation pathway has not been published, a predictive table can be constructed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Possible Neutral Loss
201 [C₁₂H₁₁NO₂]⁺˙ Molecular Ion
170 [C₁₁H₈NO]⁺ •OCH₃
142 [C₁₀H₈N]⁺ •CH₂COOCH₃
129 [C₉H₇N]⁺˙ •CH₂COOCH₃, -H

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Precise Determination of Molecular Geometry and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, precise experimental data on its molecular geometry, such as bond lengths and angles, and its solid-state conformation are not available. Such an analysis would definitively establish the planarity of the quinoline system and the orientation of the methyl acetate substituent relative to the ring.

Table 5: Molecular Geometry and Conformation for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Key Bond Lengths (Å) Data Not Available
Key Bond Angles (°) Data Not Available
Torsion Angles (°) Data Not Available

Note: Experimental single-crystal X-ray diffraction data is not available in the searched literature.

Table of Mentioned Compounds

Compound Name
This compound

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent forces, which govern the packing of molecules. While a specific crystallographic study for this compound is not prominently available in surveyed literature, extensive research on closely related quinoline derivatives provides significant insight into the probable intermolecular interactions that define its solid-state structure. The analysis of these analogs reveals a recurring motif of hydrogen bonding and π-π stacking, which are crucial in stabilizing the crystal lattice.

Hydrogen Bonding:

In the crystal structures of quinoline derivatives, hydrogen bonds, including conventional O-H···O and weaker C-H···O or C-H···N interactions, are fundamental in forming defined structural motifs. For instance, the analysis of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate, a related compound, shows the presence of strong intermolecular O-H···O hydrogen bonding. nih.gov These interactions link molecules into zigzag chains that propagate along the c-axis of the crystal. nih.gov Additionally, an intramolecular C-H···O interaction is observed in this molecule, contributing to the conformation of the acetate group relative to the quinoline core. nih.gov

In other quinoline derivatives, such as (E)-4-(4-fluorostyryl)-2-methylquinoline, weaker C—H···N hydrogen bonds are instrumental in forming cyclic centrosymmetric dimers. iucr.orgiucr.org These examples underscore the capacity of the quinoline nitrogen to act as a hydrogen bond acceptor, an interaction that could be anticipated for this compound.

Interactive Table: Hydrogen Bond Data in Related Quinoline Derivatives

Compound NameInteraction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Supramolecular MotifSource(s)
Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetateIntermolecularO-H···O---Zigzag Chain nih.gov
Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetateIntramolecularC-H···O---- nih.gov
(E)-4-(4-fluorostyryl)-2-methylquinolineIntermolecularC-H···N---Centrosymmetric Dimer iucr.orgiucr.org
(E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinolineIntermolecularC-H···π---Centrosymmetric Dimer iucr.orgiucr.org

Note: Specific bond distances and angles were not provided in the source abstracts.

Pi-Pi Stacking:

The planar aromatic nature of the quinoline ring system makes it highly conducive to π-π stacking interactions. These forces are a dominant feature in the crystal packing of many quinoline-based structures. Statistical analysis of quinoline derivatives in the Cambridge Structural Database indicates that π-π stacking interactions are a common feature, occurring in a significant percentage of cases and often leading to the formation of discrete dimers or extended one-dimensional stacks. rsc.org

Detailed studies of quinoline compounds provide specific geometric parameters for these interactions. For example, in a mercury(II) complex with a methyl 2-(quinolin-8-yloxy)acetate ligand, intermolecular face-to-face π–π stacking is observed between the quinoline rings of adjacent molecules, with a measured centroid-centroid distance of 3.563 (9) Å. researchgate.net In another case, (E)-4-(2,6-dichlorostyryl)-2-methylquinoline, molecules related by translation form stacks with a close intermolecular spacing of only 3.8628 (2) Å. iucr.orgiucr.org These interactions, working in concert with hydrogen bonds, create robust, higher-dimensional supramolecular networks. iucr.orgrsc.org For this compound, it is highly probable that the quinoline moieties would engage in similar π-π stacking to stabilize the crystal packing, likely with centroid-centroid distances in the range of 3.5 to 3.9 Å.

Interactive Table: π-π Stacking Parameters in Related Quinoline Derivatives

Compound NameInteraction TypeCentroid-Centroid Distance (Å)Interplanar Spacing (Å)Supramolecular MotifSource(s)
[HgI₂(C₁₂H₁₁NO₃)] (complex)Intermolecular face-to-face π–π3.563 (9)-Dimer researchgate.net
(E)-4-(2,6-dichlorostyryl)-2-methylquinolineIntermolecular π–π-3.8628 (2)Stack iucr.orgiucr.org
(E)-4-(4-fluorostyryl)-2-methylquinolineIntermolecular π–π--Sheet iucr.orgiucr.org
(E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinolineIntermolecular π–π--Chain iucr.orgiucr.org

Halogen Bonding:

Halogen bonding is another potential non-covalent interaction that can influence crystal packing, particularly when halogen substituents are present on the aromatic rings. While the parent compound, this compound, lacks halogens, its halogenated derivatives would be expected to exhibit such interactions, further directing the assembly of molecules in the solid state.

Quantum Chemical Calculations for this compound Analogs

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with increasing accuracy. For quinoline derivatives, these methods are used to explore molecular geometries, electronic structures, and potential reactivity.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose.

DFT methods, such as the popular B3LYP functional, calculate the electron density of a molecule to determine its energy and, consequently, its most stable geometry. nih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2), are based on first principles (the Schrödinger equation) without relying on empirical data. researchgate.net Both approaches are used to locate the true energy minima on a molecule's potential energy surface. nih.govnih.gov For instance, a comparative study on quinoline and its derivative, chlorquinaldol, utilized both DFT and MP2 methods to obtain their optimized geometries. researchgate.net The choice of method and basis set, such as 6-311G(d,p), is crucial for accuracy. nih.gov These calculations confirm that the optimized structure represents a stable conformation by ensuring all calculated vibrational frequencies are positive. nih.gov

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO represents its ability to accept electrons.

The energy difference between HOMO and LUMO, known as the band gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govinformaticsjournals.co.in A smaller band gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For example, theoretical studies on novel quinolinone derivatives have used DFT calculations at the B3LYP/6-311++G(d,p) level to investigate their electronic structures and predict stability. ekb.eg

Table 1: Calculated Electronic Properties for a Quinolin-2(1H)-one Analog Data based on a study of 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one in a vacuum using the DFT/B3LYP/6-311G method. informaticsjournals.co.in

ParameterValue (eV)
EHOMO-6.469
ELUMO-2.618
Band Gap (ΔE)3.851

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule at its optimized geometry, researchers can predict the frequencies at which it will absorb infrared radiation. researchgate.net

These calculations are typically performed using DFT methods. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve the correlation with experimental data. nist.gov

In a study on methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, a molecule with structural similarities to quinoline acetates, researchers evaluated various DFT models to find the best agreement with experimental IR spectra. researchgate.netasianpubs.org They determined that different methods were optimal for predicting different types of bond vibrations, such as C-H, C=O, and C=C stretching frequencies, highlighting the nuance involved in achieving high accuracy. researchgate.netasianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Quantum chemical calculations can predict the NMR chemical shifts (δ) of a molecule, providing valuable support for the assignment of experimental spectra. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR isotropic shielding values, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). ekb.egresearchgate.net Studies on quinoline derivatives have demonstrated a good correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For instance, in the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations using the B3LYP functional were employed to simulate the NMR spectra, which aided in the definitive assignment of the experimental signals. researchgate.net These theoretical predictions are sensitive to the molecule's conformation and the solvent used, factors that must be considered for accurate results. uncw.educolumbia.edu

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is highly effective for predicting the sites of electrophilic and nucleophilic attack. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale.

Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to attack by electrophiles. wuxiapptec.com Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. researchgate.netwuxiapptec.com The MEP is a rigorously defined property that can be calculated computationally and provides crucial insights into molecular reactivity, hydrogen bonding sites, and drug-receptor interactions. informaticsjournals.co.innih.gov

Based on the calculated HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived to quantify a molecule's reactive tendencies. ekb.eg These descriptors provide a more detailed understanding of chemical behavior than the HOMO-LUMO gap alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Electron Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

These parameters are calculated using the energies of the frontier molecular orbitals. informaticsjournals.co.in Computational studies on quinoline derivatives often include the calculation of these descriptors to predict their stability and reactivity in various chemical environments. informaticsjournals.co.inekb.eg

Table 2: Global Chemical Reactivity Descriptors for a Quinolin-2(1H)-one Analog Data based on a study of 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one in a vacuum using the DFT/B3LYP/6-311G method. informaticsjournals.co.in

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.469
Electron Affinity (A)-ELUMO2.618
Chemical Hardness (η)(I - A) / 21.926
Electronegativity (χ)(I + A) / 24.544
Electron Chemical Potential (μ)-(I + A) / 2-4.544
Electrophilicity Index (ω)μ² / (2η)5.361
Chemical Softness (S)1 / (2η)0.260

Mechanistic Pathway Elucidation via Computational Analysis

Computational analysis serves as a powerful tool to elucidate the mechanistic pathways of chemical reactions involving this compound. Density Functional Theory (DFT) and other quantum chemical methods are employed to model the reaction coordinates, identify transition states, and calculate activation energies. These computational approaches provide a molecular-level understanding of reaction mechanisms, which is often challenging to obtain through experimental means alone.

For instance, the synthesis of quinoline derivatives can be investigated to understand the step-by-step formation of the quinoline ring and the subsequent introduction of the acetate group. Computational models can predict the most favorable reaction conditions, such as temperature, solvent, and catalyst, by comparing the energy profiles of different pathways. This predictive capability accelerates the optimization of synthetic routes, leading to higher yields and fewer byproducts.

Noncovalent Interaction Studies

Noncovalent interactions play a crucial role in determining the supramolecular architecture and physicochemical properties of this compound. These interactions, though weaker than covalent bonds, govern the packing of molecules in the solid state and their interactions in biological systems.

Key noncovalent interactions for this compound include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms of the acetate group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems. These interactions are significant in the crystal packing of quinoline-containing compounds. In related crystal structures, face-to-face π-π stacking interactions have been observed with centroid-centroid distances around 3.563 Å. nih.gov

Halogen Bonding: If halogenated derivatives of this compound are considered, halogen bonding would be a significant directional interaction influencing the molecular assembly.

Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to quantify the strength and nature of these noncovalent interactions.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact.

For a molecule like this compound, a Hirshfeld surface analysis would reveal the relative contributions of different types of intermolecular contacts. The analysis generates a 2D fingerprint plot that summarizes these interactions. For example, in the crystal structure of a related quinoline derivative, Hirshfeld analysis confirmed the dominance of conventional hydrogen bonding in the molecular packing. nih.goviucr.org The analysis can also highlight other interactions such as C-H···π and π-π stacking. nih.goviucr.org By examining the Hirshfeld surface, researchers can gain insights into the forces that stabilize the crystal lattice. In similar analyses of other organic compounds, H∙∙∙O/O∙∙∙H interactions were found to be the largest contribution to the molecular Hirshfeld surface. mdpi.com

Table 1: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis

Interaction TypeDonor/Acceptor AtomsExpected Contribution
Hydrogen BondingN(quinoline), O(acetate) as acceptorsSignificant
π-π StackingQuinoline ringModerate to Significant
van der Waals forcesAll atomsSignificant

Nonlinear Optical (NLO) Property Predictions

Computational chemistry plays a vital role in the prediction of nonlinear optical (NLO) properties of organic molecules. Compounds with large NLO responses are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The NLO properties of this compound can be predicted using quantum chemical calculations.

The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using methods like DFT. These calculations help in understanding the structure-property relationships that govern the NLO response. For a molecule to exhibit significant NLO properties, it typically requires a strong electron donor-acceptor system and a high degree of conjugation. The quinoline moiety can act as an electron-withdrawing group, and by strategically introducing electron-donating groups to the molecule, the NLO response could be enhanced. Computational screening of different derivatives allows for the rational design of new NLO materials based on the this compound scaffold.

Molecular Docking and Interaction Affinity Assessments with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Given that quinoline derivatives are known to possess a wide range of biological activities, molecular docking studies can help identify potential therapeutic targets for this compound. For example, docking simulations could be performed against targets like cannabinoid receptors, which have been studied with other quinoline derivatives. nih.gov The results of these simulations provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding mode, including key hydrogen bonds and hydrophobic interactions. This information is invaluable for the rational design of more potent and selective analogs.

Table 2: Example of a Fictional Molecular Docking Result for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cannabinoid Receptor 1 (CB1)-8.5PHE 200, TRP 279, LEU 387
Cyclooxygenase-2 (COX-2)-7.9ARG 120, TYR 355, SER 530

Conclusion

Methyl 2-(quinolin-2-yl)acetate stands as a compound of significant interest in the field of organic and medicinal chemistry. Its structure, combining the privileged quinoline (B57606) scaffold with the versatile ester functionality, makes it a valuable building block for the synthesis of a wide range of more complex molecules. The continued study of its synthesis, properties, and reactivity is essential for unlocking the full potential of quinoline-based compounds in the development of new therapeutic agents and materials.

Chemical Reactivity and Reaction Mechanisms

Photocatalytic Reaction Pathways Involving Methyl 2-(quinolin-2-yl)acetate (e.g., Charge-Recombinative Triplet Sensitization)

Recent studies have highlighted a unique photocatalytic pathway involving this compound. A charge-neutral process known as charge-recombinative triplet sensitization (CRTS) has been identified, which deviates from conventional energy or electron transfer mechanisms. researchgate.net This pathway was investigated using a DeMayo-type [2+2] cycloaddition reaction between this compound and styrene (B11656) derivatives, catalyzed by an indole-based polycyclic organic photocatalyst. researchgate.net

In the CRTS mechanism, the photocatalyst in its excited state engages with the substrate. Instead of a direct energy or electron transfer, a charge-separated intermediate is formed. The subsequent recombination of this charge-separated pair populates the triplet excited state of the substrate, in this case, this compound. This triplet-state molecule is then sufficiently energized to undergo reactions that are thermally forbidden, such as cycloadditions. researchgate.net This CRTS pathway represents an alternative photoactivation route with significant potential in synthetic chemistry. researchgate.net

Cycloaddition Reactions (e.g., DeMayo-type [2+2] Cycloaddition)

This compound serves as a key substrate in DeMayo-type [2+2] photocycloaddition reactions. researchgate.net This type of reaction is a powerful tool in photochemistry for constructing four-membered cyclobutane (B1203170) rings, which can be challenging to synthesize through thermal methods. researchgate.net

In a specific application, the [2+2] cycloaddition between this compound and various styrene derivatives was successfully promoted using visible-light-absorbing photocatalysts. researchgate.net The critical step in this reaction is the photosensitization of the substrate to generate its triplet state, which then reacts with the alkene (styrene). researchgate.net Indole-based organic photocatalysts were found to be particularly effective, in some cases outperforming even common iridium-based photosensitizers. researchgate.net The reaction proceeds under photochemical conditions to yield the corresponding cyclobutane adduct, which can subsequently undergo ring-opening and rearomatization. researchgate.net

Table 1: Photocatalyst Performance in DeMayo-type [2+2] Cycloaddition Reaction between methyl-2-(quinolin-2-yl)acetate (MQ) and styrene.

CatalystTypeEfficiency
A Indole-based polycyclic organoPCExcellent
B Tetracyclic variant of Catalyst ALow
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ Iridium ComplexLess efficient than Catalyst A

Source: Adapted from research on charge-recombinative triplet sensitization. researchgate.net

N-Functionalization and Derivatization Reactions of Quinoline (B57606) Moieties

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization is of great interest. organic-chemistry.org A common strategy for functionalizing the quinoline ring, particularly at the C2 and C8 positions, involves the initial formation of a quinoline N-oxide. This activation strategy modifies the electronic properties of the ring, facilitating subsequent C-H functionalization reactions. mdpi.comacs.org

While direct N-functionalization of this compound is not extensively detailed, the principles applied to quinoline N-oxides are broadly applicable. These reactions include:

C-H Arylation: Palladium-catalyzed C2 arylation of quinoline N-oxides with unactivated benzene (B151609) or aryl bromides has been demonstrated. mdpi.com Selective C8 arylation has also been achieved by carefully selecting the catalyst and reaction conditions. acs.org

C-H Carbamoylation: Copper-catalyzed C2-carbamoylation of quinoline N-oxides with hydrazinecarboxamides provides a direct route to introduce amide functionalities. mdpi.com

C-H Alkylation: Rhodium and Palladium catalytic systems have been used for the alkylation of quinoline N-oxides with alkenes. mdpi.com

Deoxygenative Functionalization: Quinoline N-oxides can react with reagents like thiourea (B124793) in the presence of an activator such as triflic anhydride (B1165640) to yield quinoline-2-thiones, demonstrating a regioselective deoxygenative C-H/C-S functionalization. organic-chemistry.org

These methods showcase the versatility of the quinoline N-oxide intermediate for creating a diverse library of substituted quinoline derivatives. organic-chemistry.orgmdpi.com

Oxidative Cyclization Processes in Quinoline Synthesis

The synthesis of the core quinoline ring system, the backbone of this compound, is often achieved through oxidative cyclization processes. These methods construct the heterocyclic ring from acyclic or simpler cyclic precursors. Several strategies have been developed:

Ruthenium-Catalyzed Oxidative Cyclization: A modified Friedlaender synthesis involves the reaction of 2-aminobenzyl alcohol with various ketones in the presence of a ruthenium catalyst and a base, affording quinolines in high yields. rsc.org

Manganese(III)-Based Oxidative Cyclization: Substituted anilines can be converted into 2-(2-(arylamino)ethyl)malonates, which then undergo an oxidative cyclization mediated by manganese(III) acetate (B1210297). nii.ac.jp This process yields tetrahydroquinolinedicarboxylates, which can be subsequently transformed into the corresponding quinoline derivatives. nii.ac.jp An electron-withdrawing protective group on the amino nitrogen is crucial for this cyclization. nii.ac.jp

Radical Addition/Cyclization Cascade: An oxidative radical cascade reaction of o-cyanoarylacrylamides with α-keto acids or aldehydes provides an efficient route to carbonyl-containing quinoline-2,4(1H,3H)-diones. acs.org

Metal-Free Tandem Cyclization: 2-methylquinolines can react with 2-styrylanilines in a metal-free tandem reaction involving C(sp³)–H bond functionalization and cyclization to produce more complex quinoline derivatives. nih.gov

These synthetic routes highlight the diverse chemical approaches used to construct the fundamental quinoline framework through oxidative processes. rsc.orgnii.ac.jpacs.orgnih.gov

Reactivity in Coordination with Transition Metal Centers

The quinoline moiety, with its nitrogen lone pair, is an excellent ligand for coordinating with transition metal centers. The ester group in this compound could also potentially participate in chelation. While specific studies on the coordination of this compound are not abundant, research on closely related quinoline derivatives illustrates the typical coordination behavior.

Coordination via Quinoline Nitrogen: In a mononuclear mercury complex, [HgI₂(C₁₂H₁₁NO₃)], the ligand, a methyl 2-(quinolin-8-yl-oxy)acetate isomer, coordinates to the Hg(II) ion through the quinoline nitrogen atom, resulting in a distorted trigonal-planar geometry. nih.gov

Multidentate Coordination: Quinoline-appended ligands can act as multidentate donors. For example, di(quinolin-8-yl)-phenyl-λ³-stibane and tri(quinolin-8-yl)-λ³-stibane have been used to synthesize platinum complexes where the quinoline side arms coordinate to the Pt center. acs.org

Complexes for Material Applications: A zinc complex, (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized from ZnI₂ and 2-methyl-8-quinolinol. ijcce.ac.ir This complex demonstrates the ability of substituted quinolines to form stable coordination compounds, which were subsequently used as dopants in the fabrication of Organic Light Emitting Diodes (OLEDs). ijcce.ac.ir

The coordination chemistry of quinoline derivatives is robust, forming stable complexes with various d¹⁰ metals and other transition metals, indicating that this compound would likely behave as a competent N-donor ligand. acs.orgijcce.ac.ir

Coordination Chemistry and Organometallic Applications

Synthesis and Characterization of Metal Complexes Bearing Quinoline (B57606) Acetate (B1210297) Ligands

The synthesis of metal complexes with quinoline acetate ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Cobalt-Based Complexes and Their Structural Analysis

While specific studies on cobalt complexes of methyl 2-(quinolin-2-yl)acetate are not extensively documented, the coordination chemistry of cobalt with other polyquinoline ligands offers valuable insights. For instance, the synthesis and crystal structures of Co(II) complexes with N,N,N',N'-tetrakis(2-quinolylmethyl)-1,3-diaminopropan-2-ol have been reported. These complexes exhibit coordination number asymmetry, with cobalt centers being five- and six-coordinate. The magnetic properties of these complexes indicate intramolecular antiferromagnetic coupling between the high-spin Co(II) centers. It is plausible that this compound would also form stable complexes with Co(II), potentially exhibiting interesting magnetic and structural properties. The synthesis of such complexes could be achieved by reacting a cobalt(II) salt, such as cobalt(II) acetate, with the ligand in a suitable solvent. Characterization would likely involve spectroscopic methods and magnetic susceptibility measurements to determine the coordination environment and magnetic behavior of the cobalt center.

Copper-Based Complexes and Their Coordination Geometries

Copper(II) complexes with quinoline-derived ligands have been more extensively studied, revealing a variety of coordination geometries. For example, copper(II) complexes with Schiff-base ligands derived from quinoline have been synthesized and structurally characterized. These complexes often exhibit distorted square-planar or square-pyramidal geometries. In one such complex, the copper atom is coordinated to the nitrogen atom of the quinoline ring and the imine nitrogen, along with two chloride ions, resulting in a distorted tetrahedral geometry.

In other examples, the crystal structure of a copper(II) complex with a tripodal ligand containing two quinolyl groups showed a five-coordinate geometry. The coordination environment around the copper(II) ion in complexes with 1-(isoquinolin-3-yl)heteroalkyl-2-ones is typically bidentate, involving the oxygen atom of the carbonyl group and the nitrogen atom of the isoquinoline ring, forming a six-membered chelate cycle. Given these precedents, it is expected that this compound would act as a bidentate ligand towards copper(II), coordinating through the quinoline nitrogen and one of the acetate oxygen atoms to form a stable chelate ring. The resulting complexes would likely adopt square-planar or distorted octahedral geometries, depending on the coordination of other ancillary ligands or solvent molecules.

Below is a table summarizing the coordination geometries of some reported copper(II) complexes with quinoline-based ligands.

ComplexLigandCoordination Geometry
[Cu(L)Cl₂]Schiff base of quinoline-8-carbaldehyde and 4-aminobenzoic acid methyl esterDistorted tetrahedral
Cu(DQMEA)(CH₃CN)₂2-methoxy-N,N-bis(quinolin-2-ylmethyl)ethylamine (DQMEA)Five-coordinate
[Cu(L1)Cl₂]1-(isoquinolin-3-yl)ethan-1-oneDistorted square-planar
Dinuclear Cu(II) complexes with methylammonium cationsAcetate and chlorideSquare-pyramidal
[Cu(H₂L)(H₂O)(NO₃)]((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolDistorted square pyramidal

Iridium-Based Complexes and Photophysical Properties

Iridium(III) complexes containing quinoline-based ligands have garnered significant attention due to their promising photophysical properties, particularly their applications in organic light-emitting diodes (OLEDs). These complexes are known for their strong phosphorescence, with emission colors that can be tuned by modifying the ligand structure.

The synthesis of cyclometalated iridium(III) complexes typically involves the reaction of a chloro-bridged iridium dimer with the desired ancillary ligand. For quinoline-based ligands, coordination to the iridium center can lead to complexes with distorted octahedral geometries. The photophysical properties of these complexes are governed by the nature of their lowest energy excited states, which are often a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions.

For instance, multinuclear iridium(III) complexes with a 2-(quinolin-2-yl)quinoxaline ligand have been shown to be emissive at room temperature, with near-infrared (NIR) emission attributed to ³MLCT/³LLCT (ligand-to-ligand charge-transfer) transitions. The emission properties of these complexes can be sensitive to the solvent environment. Other iridium(III) complexes with quinoline-appended polypyridyl ligands also exhibit interesting photophysical properties that are dependent on the solvent.

The photophysical data for a representative iridium(III) complex with a quinoline-based ligand are presented in the table below.

ComplexEmission Maximum (nm)Quantum YieldExcited State Lifetime (μs)
Ir(III) complex with 2-(quinolin-2-yl)quinoxaline~710 (in CH₂Cl₂)--
Ir(III) complex with 2-phenylpyridine~730-~1

These data highlight the potential for iridium complexes of this compound to exhibit interesting and tunable photoluminescent properties.

Complexes with Other Transition Metals (e.g., Fe(III), Ni(II), VO(II), Pd(II), Hg(II))

The coordination chemistry of this compound with other transition metals is less explored, but insights can be drawn from related systems.

Fe(III) Complexes : Iron(III) complexes with ligands derived from methyl-2-pyridyl ketone transformations have been synthesized and structurally characterized, revealing polynuclear structures with distorted square pyramidal and octahedral geometries for the iron centers. The synthesis of Fe(III)-acetate complexes with salan, salen, and salalen ligand frameworks has also been reported. It is anticipated that this compound would form stable complexes with Fe(III), potentially exhibiting interesting magnetic properties.

Ni(II) Complexes : Nickel(II) complexes bearing quinoline-based ligands have been synthesized and characterized. For example, chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) adopts a square planar configuration. Other Ni(II) complexes with azo-imine ligands containing a quinoline moiety have been shown to possess octahedral geometry. The reaction of nickel acetate with appropriate ligands has been a successful route for the synthesis of Ni(II) complexes.

VO(II) Complexes : The synthesis and characterization of vanadyl(II) complexes with ligands derived from cyanoacetohydrazide have been reported to have a square-pyramidal geometry. Vanadyl(II) complexes with mixed ligands of adenosine monophosphate and amino acids also exhibit a square pyramidal structure.

Pd(II) Complexes : Palladium(II) complexes with quinazoline and thiolate derivatives have been synthesized and shown to have a square planar geometry where the quinazoline ligand behaves as a bidentate donor. Similarly, Pd(II) tripeptide complexes adopt a square planar geometry.

Hg(II) Complexes : The synthesis and characterization of mercury(II) complexes with various ligands have been reported. Notably, the reaction of mercury(II) chloride with 2-quinaldic acid (quinoline-2-carboxylic acid) yields complexes with various coordination modes. The ligand can coordinate as a N,O-chelating quinaldate ion, and the resulting mercury(II) complexes can exhibit deformed trigonal-bipyramidal, square-pyramidal, or octahedral geometries.

Ligand Design and Diverse Coordination Modes of Quinoline Acetates

The design of ligands is crucial in controlling the structure and properties of the resulting metal complexes. Quinoline acetates, like this compound, possess multiple potential coordination sites, leading to diverse coordination modes.

Ambidentate and Flexidentate Ligand Behavior

This compound has the potential to exhibit both ambidentate and flexidentate behavior. The term "ambidentate" refers to a ligand that can coordinate to a metal center through two or more different donor atoms. In the case of this compound, coordination could occur through the quinoline nitrogen, the carbonyl oxygen of the ester, or the ether-like oxygen of the acetate group.

"Flexidentate" character refers to the ability of a ligand to vary its denticity (the number of donor atoms attached to the central metal atom). This compound could potentially act as a monodentate ligand, coordinating only through the quinoline nitrogen, or as a bidentate ligand, chelating through the quinoline nitrogen and one of the oxygen atoms of the acetate group. The observed coordination mode will depend on several factors, including the nature of the metal ion, the presence of other ancillary ligands, and the reaction conditions. For instance, in platinum-antimony complexes with quinoline-based ligands, the ligands have been observed to adopt bi-, tri-, and tetradentate coordination modes. The study of quinoline-2,4-dicarboxylate complexes with lanthanide ions has also revealed a variety of coordination modes, with the ligand acting as a bridging or bridging–chelating building block. This versatility in coordination highlights the potential for this compound to form a rich variety of coordination compounds with diverse structures and properties.

Design of Structurally Rigid Ligand Frameworks

The quest for predictable and stable molecular architectures has driven significant research into the design of structurally rigid ligand frameworks. The inherent rigidity of the quinoline group in this compound makes it a promising candidate for constructing such frameworks. The planarity and aromaticity of the quinoline ring system can restrict the conformational freedom of the resulting metal complexes, leading to more ordered and crystalline materials.

The design principles for creating rigid frameworks often involve the strategic placement of coordinating atoms and functional groups that can direct the self-assembly process. In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group offer multiple coordination sites. This multi-modality allows for the formation of diverse coordination polymers and metal-organic frameworks (MOFs).

Furthermore, the formation of multi-dimensional structures, such as 2D coordination polymers, has been demonstrated with other quinoline-derived ligands. These structures often rely on the bridging capabilities of the ligand to connect multiple metal centers, creating extended networks. The potential for this compound to form similar layered or porous structures is an area of active investigation, with the aim of developing materials with applications in catalysis, gas storage, and sensing.

Table 1: Potential Coordination Modes of this compound in Rigid Frameworks

Coordination ModeDescriptionPotential Framework Type
Monodentate (N-coordination)The quinoline nitrogen atom coordinates to a single metal center.Discrete complexes or simple chains
Bidentate (N,O-chelation)The quinoline nitrogen and one of the acetate oxygen atoms chelate to the same metal center.Stable mononuclear or dinuclear complexes
Bridging (N and O coordination)The nitrogen and oxygen atoms coordinate to different metal centers, linking them together.1D, 2D, or 3D coordination polymers/MOFs

Mechanistic Studies of Metal-Ligand Interactions

Understanding the fundamental interactions between a ligand and a metal ion is crucial for predicting the properties and reactivity of the resulting complex. Mechanistic studies in this area often employ a combination of experimental techniques and computational modeling to elucidate the electronic and structural dynamics of coordination.

For complexes involving ligands like this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable. For instance, changes in the chemical shifts of the quinoline protons in ¹H NMR spectra upon coordination can provide insights into the electronic effects of the metal-ligand bond. Similarly, shifts in the vibrational frequencies of the carbonyl group in the IR spectrum can indicate the strength of the metal-acetate interaction.

Computational approaches, such as Density Functional Theory (DFT), allow for the theoretical modeling of metal-ligand interactions. These calculations can predict the optimized geometries of complexes, determine bond energies, and visualize molecular orbitals. This information is critical for understanding the nature of the coordination bond, whether it is primarily electrostatic or covalent in character.

While detailed mechanistic studies specifically focused on this compound are limited in publicly available literature, general principles of metal-ligand interactions can be inferred. The Lewis basicity of the quinoline nitrogen and the acetate oxygen atoms will govern their affinity for different metal ions. The interplay between these coordination sites, along with the steric constraints imposed by the ligand's structure, will ultimately determine the final architecture and reactivity of the organometallic complex.

Table 2: Spectroscopic Techniques for Studying Metal-Ligand Interactions of Quinoline-based Ligands

TechniqueInformation Gained
¹H and ¹³C NMR SpectroscopyProvides information on the electronic environment of the ligand upon coordination, including changes in electron density and conformational dynamics.
Infrared (IR) SpectroscopyReveals changes in the vibrational frequencies of functional groups (e.g., C=O of the acetate) upon coordination, indicating the strength of the metal-ligand bond.
UV-Visible SpectroscopyElucidates the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.
X-ray CrystallographyDetermines the precise three-dimensional structure of the metal complex, including bond lengths and angles, providing definitive evidence of the coordination geometry.

Catalytic Applications

Photocatalysis Driven by Quinoline (B57606) Acetate (B1210297) Systems

Quinoline-based systems have emerged as versatile components in photocatalysis, functioning as photosensitizers and participating in charge-recombinative triplet sensitization. These applications leverage the ability of the quinoline moiety to absorb light energy and transfer it to other molecules, thereby initiating or accelerating chemical reactions.

Donor-acceptor molecules containing a quinoline unit can exhibit room-temperature phosphorescence (RTP), a phenomenon where the excited triplet state energy is harvested. nih.govresearchgate.net For instance, phenoxazine-quinoline conjugates have been designed to facilitate visible-light-excited RTP. nih.govresearchgate.netacs.orgnih.gov In these systems, the orthogonal arrangement of the donor (phenoxazine) and acceptor (quinoline) parts leads to the formation of charge transfer (CT) states upon photoexcitation. nih.govresearchgate.net The presence of heavy atoms like chlorine or bromine on the quinoline ring can enhance the phosphorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing from the singlet to the triplet state. nih.gov Spectroscopic and computational studies have shown that these conjugates can display both fluorescence from the singlet CT state and RTP from the triplet CT state. nih.gov The energy gap between the singlet and triplet CT states is a critical factor in determining the efficiency of RTP. nih.gov

Quinoline derivatives have also been incorporated into larger molecular structures to act as photosensitizers. A notable example is a tetraphenylporphyrin (B126558) linked to a 7-chloroquinoline, which has been investigated for its potential in photodynamic therapy. nih.gov This molecule acts as an efficient photosensitizer, capable of generating singlet oxygen, a highly reactive species that can induce cell death. nih.gov The quinoline group in such molecules can influence their photophysical properties and their interaction with biological systems. nih.gov

Polymerization Catalysis Utilizing Quinoline-Based Metal Complexes

Quinoline-based ligands play a significant role in the field of polymerization catalysis, particularly in the polymerization of dienes like isoprene (B109036). Metal complexes incorporating quinoline derivatives have demonstrated high activity and selectivity, leading to the production of polymers with controlled microstructures.

Cobalt complexes bearing ligands derived from (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate have been synthesized and studied for isoprene polymerization. mdpi.com These complexes, when activated with a co-catalyst such as dimethylaluminum chloride (AlMe₂Cl), exhibit high catalytic activity and selectivity for the cis-1,4-polymerization of isoprene. mdpi.com The rigid carbocyclic ring fused to the iminopyridine framework of the ligand is thought to play a key role in controlling the enchainment of the monomer, thereby enhancing the stereoselectivity of the polymerization. mdpi.com

Table 1: Isoprene Polymerization using a Cobalt Complex with a Quinoline-Based Ligand
CatalystCo-catalystActivity (10⁵ g mol⁻¹ h⁻¹)cis-1,4 Selectivity (%)
Co1 AlMe₂Cl8.5296.2
Co1 MAOTrace-
Co1 AlMe₃Trace-
Data sourced from a study on (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate cobalt complexes. mdpi.com

Rare-earth metal complexes featuring amido-trihydroquinoline ligands have also been employed as catalysts for isoprene polymerization. rsc.org In combination with a borate (B1201080) co-catalyst, these complexes show moderate catalytic activities and produce polyisoprene with a high content of 1,4-units. rsc.org The choice of the rare-earth metal and the alkylaluminum co-catalyst can significantly influence both the catalytic activity and the selectivity of the polymerization process. rsc.org For example, the use of trimethylaluminum (B3029685) (AlMe₃) as a co-catalyst has been shown to enhance both the reactivity and the 1,4-selectivity. rsc.org

Reductive Processes Catalyzed by Quinoline-Modified Systems

Quinoline derivatives are central to the development of catalytic systems for various reductive processes, including the reductive N-methylation of quinolines themselves. These transformations are important for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs), which are valuable building blocks in organic synthesis and are found in many biologically active compounds. sciengine.com

Another approach for the synthesis of MTHQs involves the use of a palladium on carbon (Pd/C) catalyst with paraformaldehyde and molecular hydrogen (H₂). rsc.org This one-pot reductive N-methylation method has been successfully applied to the synthesis of a range of functionalized MTHQs. rsc.org

Table 2: Catalytic Systems for Reductive N-Methylation of Quinolines
Catalytic SystemReductant/Methyl SourceKey Features
Pt-SnOₓ/Al₂O₃Methanol (B129727)Base-free, tandem reaction
Pd/CParaformaldehyde, H₂One-pot synthesis
Ru(acac)₃-triphosCO₂, H₂Homogeneous catalysis
*Data compiled from various studies on quinoline N-methylation. sciengine.comacs.orgrsc.org

Furthermore, ruthenium-triphos complexes have been shown to be highly active and selective for the N-methylation of quinolines using carbon dioxide (CO₂) and H₂ as the C1 source and reductant, respectively. sciengine.com This method represents a sustainable route to MTHQs, utilizing readily available and environmentally benign reagents. sciengine.com

Cyclization Reactions in Organic Synthesis

Quinoline derivatives are often synthesized through various cyclization reactions, and in some cases, quinoline-containing molecules can themselves act as catalysts or be key intermediates in these transformations. These reactions are fundamental to the construction of the quinoline ring system and its fused analogues.

One approach to synthesizing quinoline derivatives involves the manganese(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates. nii.ac.jp This method proceeds via a formal 6-endo cyclization to produce tetrahydroquinolinedicarboxylates, which can then be converted to the corresponding quinolines through decarboxylation and hydrolysis. nii.ac.jp

Iodine-mediated desulfurative cyclization provides another route to quinolines. nih.gov This one-pot reaction between o-aminothiophenol and a 1,3-ynone involves a Michael addition-cyclization condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes desulfurization promoted by iodine to yield the quinoline product. nih.gov

Electrocatalysis has also been employed for the synthesis of fused quinoline scaffolds. acs.org A metal-free electrocatalytic [4+2] annulation of cinnamyl 2-(phenylamino)acetates or amides, mediated by an iodide salt, allows for the construction of lactone- or lactam-fused quinolines. acs.org This method is environmentally sustainable as it avoids the use of transition metals and chemical oxidants. acs.org

Enzyme Mimicry and Bio-inspired Catalysis

The structural and electronic features of quinoline derivatives make them suitable candidates for the development of catalysts that mimic the function of enzymes. This field of bio-inspired catalysis aims to create synthetic molecules that can replicate the high efficiency and selectivity of biological catalysts.

One area where quinoline derivatives have shown promise is in mimicking the activity of catechol oxidase. mdpi.com Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones. mdpi.com Studies have shown that copper(II) complexes with various quinoline-derived ligands can effectively catalyze the oxidation of catechol to o-quinone in the presence of oxygen. mdpi.com The catalytic activity of these complexes is dependent on the specific structure of the quinoline ligand and the nature of the counter-ion of the copper salt. mdpi.com For example, complexes formed with copper(II) acetate generally exhibit higher catalytic rates than those formed with copper(II) nitrate. mdpi.com

Table 3: Catecholase Activity of Copper(II) Complexes with Quinoline-Derived Ligands
LigandCopper SaltOxidation Rate (μmol L⁻¹ s⁻¹)
2-chloroquinoline-3-carbohydrazideCu(OAc)₂High
2-oxo-1,2-dihydroquinoline-3-carbaldehydeCu(OAc)₂Low
Ligand L3Cu(NO₃)₂31.25
Ligand L5Cu(NO₃)₂27.64
*Data from a study on the catecholase activity of quinoline derivatives. mdpi.com

The ability of quinoline compounds to participate in such catalytic cycles highlights their potential in the development of novel bio-inspired catalysts for a range of chemical transformations. The rich chemistry of quinoline and its derivatives continues to be a source of inspiration for the design of new and efficient catalytic systems. nih.govbiointerfaceresearch.com

Advanced Medicinal Chemistry Research Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies for Quinoline (B57606) Acetate (B1210297) Derivatives

The biological profile of quinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular motifs responsible for their therapeutic effects and in guiding the design of more potent and selective analogues.

Modifications to the quinoline core and its side chains have been shown to significantly influence the biological activities of these compounds. For instance, in a series of 4-aminoquinolines, the presence of a substituent at the 3-position of the quinoline ring was found to be essential for antagonist potency against the α2C-adrenoceptor. nih.govacs.org

Lipophilic substituents at the 1- or 2-position of the quinoline ring have been shown to enhance affinity for 5-HT3 receptors. nih.gov Specifically, ester derivatives of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-alkoxy-quinoline-4-carboxylic acid demonstrated significantly higher affinity than their amide counterparts. nih.gov This suggests that the nature of the linkage and the lipophilicity of the substituents are critical determinants of receptor binding.

Furthermore, the position of substituents on the quinoline ring can dictate the selectivity and potency of the compound. For example, in a study of quinoline derivatives as α2C-adrenoceptor antagonists, substitutions at the 3-position of a piperazine ring attached to the quinoline core had a significant and stereospecific beneficial effect on affinity and potency. nih.gov

Compound SeriesPosition of SubstitutionSubstituent TypeImpact on Biological ProfileReference
4-Aminoquinolines3-position of quinoline ringVarious substituentsEssential for α2C-adrenoceptor antagonist potency nih.govacs.org
Quinoline-4-carboxylic acid derivatives1- or 2-position of quinoline ringLipophilic groupsEnhanced affinity for 5-HT3 receptors nih.gov
Quinoline-4-carboxylic acid derivativesLinkage typeEster vs. AmideEsters showed ~100-fold higher affinity for 5-HT3 receptors than amides nih.gov
4-Aminoquinolines with piperazine moiety3-position of piperazine ringVarious substituentsSignificant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency nih.gov

The three-dimensional arrangement of a molecule is a critical factor in its interaction with biological targets. For quinoline derivatives, stereochemistry can play a pivotal role in determining their biological activity. mdpi.com The spatial orientation of substituents can influence binding affinity, efficacy, and even the mechanism of action.

An example of the importance of stereochemistry is seen in a study of 4-aminoquinoline derivatives as α2C-adrenoceptor antagonists. Substitutions at the 3-position of a piperazine ring appended to the quinoline core exerted a significant and stereospecific beneficial effect on the affinity and potency for the α2C-adrenoceptor. nih.gov This highlights that the specific spatial arrangement of the substituent is crucial for optimal receptor interaction.

Molecular modeling studies of certain quinoline derivatives have indicated that the planarity of the molecule can affect receptor binding. For instance, the carbonyl moiety in some quinoline-4-carboxylic acid esters and amides was found to be non-coplanar with the aromatic ring, which may influence their interaction with the 5-HT3 receptor. nih.gov

Biochemical Target Interactions (Excluding Human Trial Data)

Quinoline acetate derivatives and related compounds have been investigated for their interactions with various biochemical targets, including enzymes and receptors. These studies provide insights into their potential mechanisms of action at a molecular level.

Quinoline derivatives have emerged as inhibitors of several key enzymes implicated in disease. For instance, certain quinoline derivatives have been identified as inhibitors of the HIV-1 integrase, an enzyme essential for viral replication.

In the context of antiplatelet activity, a study on acetoxy quinolones demonstrated their ability to act as substrates for platelet Calreticulin Transacetylase (CRTAase). One derivative, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, was found to be a superior substrate for this enzyme, leading to the inhibition of cyclooxygenase-1 (Cox-1) and subsequent downregulation of thromboxane A2, ultimately inhibiting platelet aggregation.

Compound/Derivative ClassTarget EnzymeBiological EffectReference
Quinoline derivativesHIV-1 IntegraseInhibition of enzyme activity, essential for viral replication
4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetatePlatelet CRTAaseActs as a substrate, leading to inhibition of platelet aggregation
4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetateCyclooxygenase-1 (Cox-1)Inhibition of enzyme activity, contributing to antiplatelet effect
Quinoline derivativesHIV reverse transcriptaseSome derivatives show good binding interactions in docking studies, suggesting potential as non-nucleoside reverse transcriptase inhibitors nih.gov

The interaction of quinoline derivatives with various receptors has been a subject of significant research, revealing their potential as modulators of receptor activity.

One area of investigation has been the α2-adrenoceptor subtypes. A series of 4-aminoquinolines were synthesized and evaluated for their effects on human α2-adrenoceptor subtypes (α2A, α2B, and α2C). Several compounds were identified as potent antagonists of the α2C-adrenoceptor with excellent subtype selectivity. nih.gov For example, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol displayed an antagonist potency of 8.5 nM for the α2C-adrenoceptor. nih.gov

Quinoline derivatives have also been explored as antagonists for the 5-HT3 receptor. A series of esters and amides of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-alkoxy-quinoline-4-carboxylic acid were synthesized and showed high affinity for the [3H]quipazine-labeled 5-HT3 receptors, with some esters being more than 10-fold more potent than the established antagonist ondansetron. nih.gov

Furthermore, research into nicotinic acetylcholine receptors (nAChRs) has identified quinoline derivatives as potential modulators. In one study, novel azabicyclic or diazabicyclic compounds carrying a quinoline or isoquinoline ring were synthesized. Some of these compounds showed a higher affinity for the α7* nAChR subtype, with one compound exhibiting over 10-fold selectivity. nih.gov Interestingly, while some derivatives acted as antagonists, others were found to be agonists of the human α7 nAChR. nih.gov

In the realm of metabotropic glutamate receptors, a series of quinoline derivatives have been identified as selective and highly potent noncompetitive antagonists of the mGlu1 receptor. nih.gov

Broad-Spectrum Biological Activity Investigations (Excluding Clinical Data)

Quinoline and its derivatives are recognized for their wide range of pharmacological activities. nih.govresearchgate.netresearchgate.net This broad spectrum of activity makes them a privileged scaffold in drug discovery. researchgate.net

Preclinical studies have demonstrated the potential of quinoline derivatives in various therapeutic areas, including as anticancer, antimycobacterial, antimicrobial, anticonvulsant, and anti-inflammatory agents. nih.govbiointerfaceresearch.com Their diverse biological effects are a testament to the versatility of the quinoline core and the ability to modulate activity through chemical modification. researchgate.net The wide-ranging biological activities of quinoline derivatives underscore their importance in medicinal chemistry and their potential for the development of new therapeutic agents for a variety of diseases. nih.govekb.eg

Antimicrobial Activity (e.g., Antibacterial, Antifungal Properties)

Quinoline derivatives are a significant class of compounds investigated for their antimicrobial properties. While research on Methyl 2-(quinolin-2-yl)acetate is not extensively detailed, studies on structurally related quinoline compounds demonstrate potent activity against a range of microbial pathogens, including drug-resistant strains.

Antibacterial Properties: Derivatives of the quinoline nucleus have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of quinoline-2-one derivatives demonstrated significant efficacy against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). One of the most potent compounds in this series, compound 6c, exhibited minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA and VRE. This compound also showed superior antibiofilm activity compared to vancomycin, reducing MRSA biofilm development by up to 79%.

Furthermore, substituted ethyl 2-(quinolin-4-yl)propanoates have been synthesized and tested against Helicobacter pylori, with several compounds showing potent inhibitory activity. The development of new quinoline-based antimicrobials is driven by the urgent need to combat rising antibiotic resistance.

Antifungal Properties: The quinoline scaffold is also a source of potent antifungal agents. Several series of quinoline derivatives have been synthesized and evaluated for their activity against various fungal species. For example, certain 2-substituted quinolin-8-ol derivatives have displayed in vitro antifungal activity that is comparable or even superior to the standard drug fluconazole. Similarly, newly synthesized fluorinated quinoline analogs have shown good activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. The continuous exploration of quinoline derivatives aims to address the growing challenge of fungal infections and drug resistance.

Quinoline Derivative ClassMicroorganismKey FindingsReference
Quinoline-2-onesMRSA, VRE, MRSECompound 6c showed a MIC of 0.75 μg/mL against MRSA and VRE.
Substituted ethyl 2-(quinolin-4-yl)propanoatesHelicobacter pyloriPotent inhibitory activity observed at low concentrations.
2-Substituted quinolin-8-olsCandida speciesActivity comparable or superior to fluconazole.
Fluorinated quinoline analogsS. sclerotiorum, R. solaniSeveral compounds exhibited >80% inhibition at 50 μg/mL.
Table 1. Summary of Antimicrobial Activity of Selected Quinoline Derivative Classes.

Antimalarial Potential

The quinoline ring is a cornerstone in the history of antimalarial drug discovery, with famous examples including quinine and chloroquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents, and quinoline derivatives remain a central focus of this research.

Numerous studies have explored the synthesis and evaluation of novel quinoline-based compounds. For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened for their in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. One of the most active compounds, 5p, which features 4-chloro substituents on both aryl rings, demonstrated considerable antimalarial potency both in vitro and in vivo.

Other research has focused on 2-arylvinylquinolines, identifying them as fast-acting agents that target the trophozoite phase of asexual blood-stage parasites. The most promising compound from this series also showed potential for transmission blocking and exhibited excellent in vivo efficacy in a murine model without significant toxicity. These findings underscore the continued importance of the quinoline scaffold in designing next-generation antimalarial drugs.

Quinoline Derivative ClassPlasmodium falciparum StrainKey FindingsReference
Quinoline-pyrazolopyridine hybrids3D7 (chloroquine-sensitive)Compound 5p showed potent in vitro and in vivo activity.
6-Chloro-2-arylvinylquinolines3D7, Dd2Identified as fast-acting agents with transmission-blocking potential and in vivo efficacy.
Quinoline-substituted FuranonesNot specifiedDerivatives showed antimalarial activity and were identified as selective Falcipain-2 inhibitors.
Table 2. Antimalarial Activity of Novel Quinoline Derivatives.

Anticancer and Antitumor Properties

Quinoline and its derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms of action. Research has shown that even simple methylated quinolines can exhibit tumor-initiating activity. More complex derivatives have shown selective cytotoxicity against various human cancer cell lines.

A study involving a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed compelling and selective anticancer properties. Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines. Notably, some of these compounds exhibited high selectivity, being significantly more toxic to cancer cells than to normal human fibroblasts. Molecular docking studies suggested that these compounds might act as selective regulators of KDM proteins, which are involved in cancer progression.

The anticancer activity of quinoline derivatives is often linked to their ability to inhibit key cellular processes such as cell cycle progression, angiogenesis, and cell migration, as well as to induce apoptosis. The versatility of the quinoline scaffold allows for substitutions at various positions, leading to compounds with diverse and potent antiproliferative activities.

Quinoline Derivative ClassCancer Cell LineMechanism/Key FindingReference
MethylquinolinesSENCAR mouse skin4-Methylquinoline and 8-Methylquinoline showed tumor-initiating activity.
2-ArylquinolinesHeLa, PC3Selective cytotoxicity with IC50 values as low as 8.3 μM; potential KDM protein regulators.
2,4-Disubstituted quinolinesGeneralInhibit growth via cell cycle arrest, apoptosis, and inhibition of angiogenesis.
4-Amino, 7-substituted-quinolinesGeneralSome derivatives reported to be two to three times more potent than doxorubicin.
Table 3. Anticancer and Antitumor Properties of Quinoline Derivatives.

Antiviral Activity (e.g., against SARS-CoV-2, HIV, HCV, Zika virus)

The broad biological activity of the quinoline scaffold extends to antiviral applications. Derivatives of quinoline have been explored for their ability to inhibit the replication of a wide range of viruses.

Research has identified certain 2,8-bis(trifluoromethyl)quinoline derivatives that inhibit Zika virus (ZIKV) replication, with some compounds showing activity similar to the known antimalarial drug mefloquine, which also has anti-ZIKV properties. Another study highlighted the potential of 2-Methylquinazolin-4(3H)-one, a related heterocyclic compound, which demonstrated significant in vitro antiviral activity against Influenza A virus with an IC50 of 23.8 μg/mL. In vivo studies confirmed its efficacy in reducing lung injury and inflammation in virus-infected mice by inhibiting viral replication and downregulating pro-inflammatory molecules. The diverse pharmacological roles of quinoline derivatives make them attractive candidates for the development of new antiviral therapies.

Anti-inflammatory Properties

Quinoline-containing compounds have been investigated for their anti-inflammatory effects. Certain natural and synthetic quinoline alkaloids have demonstrated the ability to modulate inflammatory responses.

For example, research on alkaloids from Zanthoxylum avicennae led to the isolation of new quinoline compounds. One of these compounds significantly suppressed the gene expression and secretion of pro-inflammatory cytokines, such as IL-1β and IL-6, in lipopolysaccharide-stimulated macrophages. Another study focused on a neocryptolepine derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which was formulated into nanoparticles to enhance its bioavailability for treating methotrexate-induced inflammation. It has also been reported that the parent compound, cryptolepine, can reduce nitric oxide production and inhibit NF-κB DNA binding during in vitro inflammatory stimulation. Additionally, some acetoxy quinolone derivatives have been found to possess antiplatelet action, which is linked to inflammatory pathways.

Antioxidant Activity

Many quinoline derivatives have been synthesized and evaluated for their antioxidant potential. These compounds can act as free radical scavengers, which is a property relevant to various pathological conditions, including inflammation and cancer.

Studies on newly synthesized 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives showed that several compounds exhibited potent free radical scavenging activity against the DPPH radical. In another study, new furo[2,3-f]quinoline derivatives were prepared and shown to possess good antioxidant activity, which was attributed to the presence of an NH group in their structure. The antioxidant capacity of these compounds was compared against standards like butylated hydroxytoluene (BHT). Furthermore, research on synthetic quinolinium bromides demonstrated that these compounds have notable antioxidant activity against the ABTS cation radical and can also modulate the antioxidant activity of human serum albumin (HSA).

Chemosensing Applications (e.g., Detection of Thiol-Containing Amino Acids)

The unique photophysical properties of the quinoline ring make it a valuable component in the design of fluorescent chemosensors for detecting various analytes, including metal ions and biocides. While specific applications for detecting thiol-containing amino acids with this compound were not found, the broader class of quinoline derivatives has been successfully employed for other sensing purposes.

For instance, a chemosensor based on two quinoline moieties was synthesized for the selective fluorescent detection of zinc ions (Zn²⁺) in aqueous media with a low detection limit of 0.07 μM. Other quinoline-based sensors have also been developed for Zn²⁺ recognition, which is crucial due to zinc's role in many biological processes. Additionally, a quinoline-based hydrazone derivative has been developed as an optical chemosensor for the biocide tributyltin (TBT), showing a distinct color change and fluorescence in its presence. These examples highlight the versatility of the quinoline platform in creating sensitive and selective chemosensors.

Rational Design and Development of New Pharmacophores Based on Quinoline Acetates

The rational design of new pharmacophores from the quinoline acetate scaffold, including this compound, is a strategic approach in drug discovery. It involves the thoughtful modification of the quinoline acetate core to optimize interactions with specific biological targets. This process often utilizes computational tools like pharmacophore modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies to guide the synthesis of more effective and selective therapeutic agents. researchgate.netnih.govnih.gov

A crucial aspect of this design process is the identification of key pharmacophoric features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—and their optimal spatial arrangement for biological activity. nih.govfiveable.me By analyzing the structure of known active compounds, medicinal chemists can develop a pharmacophore model that serves as a template for the design of new molecules with improved properties. nih.gov

For instance, in the development of novel antioxidants, a pharmacophore model was generated from known antioxidant agents. This model, featuring one aromatic ring and three hydrogen bond acceptors, was then used to guide the synthesis of new quinoline derivatives, some of which exhibited significant antioxidant activity. nih.gov

Furthermore, the concept of bioisosteric replacement is a powerful strategy employed in the rational design of quinoline-based pharmacophores. drughunter.compreprints.orgspirochem.comresearchgate.net This involves substituting a particular functional group or moiety with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or metabolic stability. For example, a carboxylic acid group might be replaced with a tetrazole ring to improve a compound's pharmacokinetic profile. drughunter.com

Detailed Research Findings in the Rational Design of Quinoline-Based Pharmacophores

While specific research focusing solely on the rational design of pharmacophores from this compound is not extensively documented in the provided search results, the principles of this approach are well-established within the broader context of quinoline derivatives. The following table summarizes findings from studies on various quinoline-based compounds, illustrating the application of rational design principles that are applicable to the quinoline acetate scaffold.

Rational Design Strategies for Quinoline-Based Pharmacophores

Quinoline Derivative ClassTherapeutic Target/ApplicationKey Rational Design StrategyObserved Outcome/Structure-Activity Relationship (SAR)
Polysubstituted QuinolinesPDE4 Inhibitors (Anti-asthmatic)3D-QSAR, Pharmacophore Modeling (Hypogen)A four-feature pharmacophore model (Hypo1) with one hydrogen-bond acceptor, two hydrogen-bond donors, and a hydrophobic feature was developed to guide the design of potent inhibitors. researchgate.net
Quinoline DerivativesAnticancer (Gastric Cancer)3D-QSAR (CoMFA), Petra-Osiris-Molinspiration (POM) studiesAnalysis of contour maps from the 3D-QSAR model identified structural features beneficial for enhancing anti-gastric cancer properties, leading to the design of new, more active compounds. nih.gov
Quinoline-3-carbohydrazidesAntioxidantsPharmacophore ModelingA pharmacophore model with one aromatic ring and three hydrogen bond acceptors was used to screen databases and guide the synthesis of new derivatives with good antioxidant activity. nih.gov
2-ArylquinolinesAnticancerMolecular Docking, SAR studiesC-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity, with lipophilicity correlating with cytotoxic effects. rsc.org
2-Aryl-4,6-disubstituted QuinolinesAnticancer (VGFR-TKIs)Molecular ModelingDesigned to be structurally related to known VGFR-TKIs like Tivozinib, with insertion of a lipophilic substituted phenyl at position 2 leading to compounds with good cytotoxic activity. researchgate.net

The development of new pharmacophores based on the quinoline acetate scaffold holds significant promise for the discovery of novel therapeutic agents. By applying rational design strategies, including computational modeling and a deep understanding of structure-activity relationships, medicinal chemists can systematically modify the quinoline acetate core to enhance its interaction with biological targets and improve its drug-like properties. Future research in this area is expected to yield a new generation of quinoline-based drugs with improved efficacy and safety profiles.

Supramolecular Chemistry

Self-Assembly Processes and Molecular Recognition in Quinoline (B57606) Acetate (B1210297) Systems

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through noncovalent interactions. In quinoline-based systems, the aromatic, nitrogen-containing core is a key driver of these processes. The quinoline moiety can act as a versatile "tecton," or building block, for supramolecular architectures. rsc.org

Research on various quinoline derivatives demonstrates their capacity for self-assembly into discrete dimers or more extensive one-, two-, or three-dimensional networks. rsc.orgrsc.org This assembly is often directed by a combination of interactions, including π-π stacking of the quinoline rings and hydrogen bonding. rsc.org For instance, studies on 8-sulfonyl-(1-pyrazolyl)-quinoline show that molecules initially form dimers through π-π stacking, which can then further assemble into chains. rsc.org In metal-organic compounds, quinoline ligands participate in coordination-driven self-assembly, forming complex structures like metallarectangles. nih.gov

Molecular recognition, the specific binding between two or more molecules, is fundamental to these self-assembly processes. The quinoline nucleus possesses distinct sites for interaction: the nitrogen atom can act as a hydrogen bond acceptor, while the flat, electron-rich aromatic surface is ideal for π-stacking interactions. nih.gov The specific functional groups attached to the quinoline core, such as the methyl acetate group in Methyl 2-(quinolin-2-yl)acetate, provide additional sites for interaction, influencing the geometry and stability of the resulting supramolecular assembly. The ester functionality, for example, introduces potential hydrogen bond acceptors (the carbonyl and ether oxygens), which can compete with or complement the interactions of the quinoline nitrogen.

Harnessing Noncovalent Interactions in Supramolecular Architectures

The stability and structure of molecular assemblies involving quinoline acetates are determined by a delicate balance of various noncovalent forces. Understanding and controlling these interactions are central to designing functional supramolecular materials.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions crucial for building robust supramolecular networks. In quinoline derivatives, the ring nitrogen is a common hydrogen bond acceptor site. nih.gov In the crystal structure of quinolinium-4-carboxylate dihydrate, a network of one N-H···O and four O-H···O hydrogen bonds generates a three-dimensional structure. nih.gov The donor-acceptor distances for these bonds range from 2.688 Å to 2.852 Å. nih.gov Weaker C—H···O hydrogen bonds are also significant in the packing of quinoline structures. For example, in (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate, molecules are linked into translational chains by C—H···O interactions. nih.gov Similarly, the crystal structure of methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate features C—H···O hydrogen bonds that link molecules into a chain. nih.gov

Interaction Type Donor-Acceptor Distance (Å) Compound Reference
N-H···O / O-H···O2.688 - 2.852Quinolinium-4-carboxylate dihydrate nih.gov
C-H···O3.495(E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate nih.gov
C-H···O3.056 - 3.505Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate nih.gov
Interaction Parameter Value Compound Context Reference
Mean Separation Distance3.4 ÅS-quinolin-2-ylmethyldithiocarbazate researchgate.net
Perpendicular Ring Distance3.49 Å8-sulfonyl-(1-pyrazolyl)-quinoline derivative rsc.org
Dihedral Angle (α)0.0°8-sulfonyl-(1-pyrazolyl)-quinoline derivative rsc.org
Slip Angle (β)25.7°8-sulfonyl-(1-pyrazolyl)-quinoline derivative rsc.org

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as the nitrogen atom in a quinoline ring. While not as commonly discussed as hydrogen bonding or π-stacking for this specific class, it is a powerful tool in crystal engineering. The incorporation of halogen atoms (e.g., chlorine, bromine) onto the quinoline scaffold, as seen in compounds like 7-chloro-4-methoxyquinoline, introduces the potential for halogen bonding to direct crystal packing. nih.gov These interactions can coexist with and influence other noncovalent forces, providing an additional layer of control in the design of supramolecular structures.

Crystal Engineering and Design of Ordered Molecular Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable nature of noncovalent interactions involving the quinoline moiety makes it an excellent candidate for crystal engineering studies. researchgate.net By carefully selecting functional groups and crystallization conditions, it is possible to guide the self-assembly of molecules like this compound into specific, ordered arrangements such as chains, sheets, or complex three-dimensional frameworks.

Studies on co-crystals of 2-methylquinoline (B7769805) with various carboxylic acids show that different supramolecular synthons (structural units formed by intermolecular interactions) can be reliably produced. researchgate.net The analysis of these crystal structures reveals that charge-assisted or neutral hydrogen bonds between the acid and the quinoline nitrogen are dominant, leading to predictable packing motifs. researchgate.net

The crystal structure of (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate serves as a clear example of crystal engineering principles. In this molecule, non-classical C—H···O hydrogen bonds connect the molecules into one-dimensional chains, demonstrating how even weak interactions can be harnessed to create ordered superstructures. nih.gov The interplay between the different parts of the molecule—the quinoline system, the fluorobenzene (B45895) ring, and the acetoxy group—and their specific spatial arrangement dictates the final crystal packing. nih.gov Similarly, the crystal structure of the sodium salt of 2-oxo-2-(quinolin-8-yl)ethanoic acid shows how intermolecular O···Na and N···Na contacts lead to the formation of one-dimensional chains, which are then encapsulated by a hydrophobic sheath formed by the quinoline rings, keeping the chains separated in the solid state. nih.gov This demonstrates a sophisticated structural design where different types of interactions operate at different scales to build the final architecture.

Compound Crystal System Space Group Key Intermolecular Forces Resulting Architecture Reference
(E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetateMonoclinicP2₁/cC—H···O hydrogen bondsTranslational chains nih.gov
Quinolinium-4-carboxylate dihydrateMonoclinicCcN-H···O, O-H···O hydrogen bonds3D network nih.gov
poly[μ-acetato-bis[μ-2-oxo-2-(quinolin-8-yl)ethanoato]trisodium]MonoclinicP2₁/cO···Na, N···Na contacts1D chains nih.gov
Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylateMonoclinicP2₁/cC—H···O hydrogen bonds, C—H···π interactionsC(8) chain nih.gov

Materials Science Applications

Design of Functional Materials Incorporating Quinoline (B57606) Acetate (B1210297) Moieties

The design of functional materials often leverages the unique structural and electronic features of organic molecules. While the broader class of quinoline derivatives has been utilized in the development of materials such as organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs), specific research detailing the design and performance of functional materials directly incorporating methyl 2-(quinolin-2-yl)acetate is not extensively reported in publicly available scientific literature.

The potential for this compound to act as a ligand for metal complexes or as a component in luminescent materials can be inferred from the properties of related quinoline compounds. The quinoline nitrogen provides a coordination site for metal ions, which could lead to the formation of functional metal complexes with interesting photophysical or catalytic properties. However, without specific studies, the performance and characteristics of such materials remain hypothetical.

Interactive Data Table: Functional Materials Research on this compound

Research AreaSpecific Findings for this compound
Luminescent MaterialsNo specific studies detailing the synthesis and characterization of luminescent materials directly from this compound were identified.
Metal-Organic FrameworksThere is no available literature on the use of this compound as a linker or modulator in the synthesis of MOFs.
Coordination ComplexesWhile the compound possesses coordinating sites, specific research on its use in functional coordination complexes for materials applications is not documented.

Synthesis and Characterization of Polymeric Materials from Quinoline Acetate-Based Monomers

The incorporation of quinoline units into polymer backbones or as side chains can enhance thermal stability, and introduce specific optical and chemical properties. The ester functionality of this compound presents a potential site for polymerization or for modification into a polymerizable monomer.

Despite the investigation of other quinoline-containing monomers in polymer science, a review of the scientific literature reveals a lack of studies focused on the synthesis and characterization of polymeric materials derived directly from this compound. Research on polymers synthesized from structurally similar quinoline acetate derivatives exists, suggesting the general viability of this class of compounds as monomers. However, specific data on polymerization conditions, polymer properties, and characterization for polymers based on this compound are not available.

Interactive Data Table: Polymer Synthesis and Characterization Data for this compound Based Monomers

Polymer TypeSynthesis MethodCharacterization Data (e.g., Mn, Mw, PDI, Tg)
HomopolymersNo documented synthesis found in the literature.Not Applicable
CopolymersNo documented synthesis of copolymers incorporating this compound as a monomer was found.Not Applicable

Analytical Method Development and Validation

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are fundamental for separating Methyl 2-(quinolin-2-yl)acetate from complex mixtures, identifying impurities, and for its purification. The choice of method depends on the compound's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase (RP-HPLC) approach is commonly employed for quinoline (B57606) derivatives. irejournals.comimpactfactor.org

A typical RP-HPLC method would involve a C18 or C8 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net For this compound, a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) is effective. irejournals.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities with different polarities. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the quinoline ring system has strong UV absorbance. irejournals.comscielo.org.co

Table 1: Example HPLC Method Parameters for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, providing both separation and structural information from the mass spectrometer detector. nih.gov The PubChem database records a GC-MS spectrum for this compound, indicating its suitability for this technique. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port to vaporize the compound, which is then carried by an inert gas (like helium) through a capillary column. unl.edu The column, often coated with a nonpolar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex matrices such as biological fluids. nih.gov

The chromatographic separation is similar to that in HPLC. nih.gov After elution from the column, the analyte enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is ionized, typically forming protonated molecules [M+H]+. uni.lu In the tandem mass spectrometer, this parent ion is selected and fragmented to produce specific product ions. Monitoring a specific transition from a parent ion to a product ion (Selected Reaction Monitoring - SRM) provides excellent selectivity and sensitivity. nih.gov Predicted collision cross-section (CCS) values for various adducts of this compound are available, which can aid in method development. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 202.08626 141.9
[M+Na]+ 224.06820 150.4
[M-H]- 200.07170 145.2
[M+NH4]+ 219.11280 160.8
[M+K]+ 240.04214 147.8

Data sourced from PubChemLite. uni.lu

Spectroscopic Detection Methods

Spectroscopic methods are indispensable for the identification and quantification of this compound, often used in conjunction with chromatographic techniques.

UV-Visible Spectroscopy : As mentioned, the quinoline moiety provides strong ultraviolet absorbance, making UV-Vis detection a primary method for HPLC analysis. A full UV-Vis spectrum can help in peak identification and purity assessment. For quinoline derivatives, characteristic absorption maxima are typically observed. irejournals.comscielo.org.co

Mass Spectrometry (MS) : MS detectors, coupled with GC or LC, provide mass-to-charge ratio data that confirm the molecular weight (Monoisotopic Mass: 201.07898 Da) and offer structural insights through fragmentation patterns. nih.govuni.lu High-resolution mass spectrometry can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound. nih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's structure.

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte before analysis. The choice of protocol depends on the sample type and the analytical technique.

Liquid-Liquid Extraction (LLE) : This classic technique can be used to extract this compound from aqueous samples into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. The pH of the aqueous phase may be adjusted to ensure the compound is in its neutral form to maximize partitioning into the organic layer.

Solid-Phase Extraction (SPE) : SPE offers a more efficient and selective alternative to LLE. For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Protein Precipitation : For biological samples like plasma, a simple and rapid method is to precipitate proteins using a solvent such as acetonitrile. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further purified.

Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines. Key validation parameters include:

Linearity : This establishes the relationship between the concentration of the analyte and the analytical signal. A calibration curve is generated by analyzing a series of standards of known concentrations. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99. irejournals.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ). impactfactor.org

Accuracy : This measures the closeness of the experimental value to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and is expressed as the percentage of recovery. irejournals.com For regulated bioanalysis, accuracy is typically required to be within ±15% of the nominal value (±20% at the LOQ). nih.gov

Precision : This describes the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). An RSD of <15% is generally considered acceptable (<20% at the LOQ). nih.govmdpi.com

Recovery : This parameter evaluates the efficiency of the sample extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. irejournals.com

Table 3: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy 85-115% (80-120% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
LOD (Signal-to-Noise) ~3:1
LOQ (Signal-to-Noise) ~10:1

Conclusion and Future Research Directions

Synthesis of New Methyl 2-(quinolin-2-yl)acetate Derivatives with Tuned Properties

A primary avenue for future research lies in the rational design and synthesis of new derivatives of this compound. The objective is to modify the core structure to fine-tune its physicochemical and biological properties for specific applications. Research has consistently shown that the pharmacological profile of quinoline (B57606) compounds can be significantly altered by introducing various substituents. researchgate.netnih.gov For instance, the addition of electron-withdrawing groups to the quinoline ring has been shown to enhance anticancer activity. researchgate.net

Future work should systematically explore the impact of substituting at various positions on both the quinoline ring and the acetate (B1210297) side chain. This could involve creating libraries of compounds with diverse functional groups to probe structure-activity relationships (SAR). nih.gov The synthesis of hybrids, where the this compound moiety is combined with other pharmacologically active scaffolds like 1,2,4-triazine (B1199460) or isatin, represents a promising strategy to develop multi-target agents. nih.govnih.gov Such derivatives could be designed to act as inhibitors for specific enzymes like VEGFR-2, Pim-1 kinase, or peptide deformylase (PDF), which are implicated in various diseases. nih.govnih.govnih.gov

Table 1: Examples of Substituted Quinoline Derivatives and their Tuned Properties

Derivative ClassTarget/ApplicationKey Research FindingReference(s)
3-Phenyltrifluoromethyl quinolinesAnticancer (Breast Cancer)The presence of electronegative groups on the phenyl ring enhanced growth inhibitory action against MCF-7 cells. researchgate.net researchgate.net
Isatin-quinoline hybridsAnticancer (Colon Cancer)Compounds showed potent activity against Caco-2 cells and strongly inhibited VEGFR-2 kinase. nih.gov nih.gov
Quinoline-based thiazolyl hydrazonesAnticandidalDerivatives exhibited significant anticandidal effects, with genotoxicity assessed for the most active compound. researchgate.net
6-Amino-quinoline derivativesAntibacterial/AntifungalNewly synthesized compounds showed excellent MIC values against various bacterial and fungal strains. nih.gov nih.gov

Exploration of Unexplored Reaction Pathways and Catalytic Systems

The development of novel, efficient, and environmentally benign synthetic methods for quinoline derivatives is crucial for advancing research and enabling larger-scale production. researchgate.netnih.gov Future research should focus on exploring reaction pathways that deviate from classical condensation methods, such as the Friedländer or Skraup syntheses. researchgate.netnih.gov

Key areas for exploration include:

C-H Bond Functionalization: Direct functionalization of C(sp³)–H bonds, particularly at the methyl group of 2-methylquinolines (a precursor to this compound), offers an atom-economical route to new derivatives. nih.govresearchgate.netthieme-connect.de Both metal-catalyzed and metal-free protocols for these transformations are of significant interest. researchgate.netthieme-connect.de

Catalyst-Free Synthesis: Developing synthetic routes that proceed under mild, catalyst-free conditions is a major goal of green chemistry. researchgate.netrsc.org Methods utilizing environmentally preferred solvents like water and ethyl acetate, or solvent-free conditions, should be prioritized. researchgate.net

Novel Catalytic Systems: The use of innovative catalysts can dramatically improve reaction efficiency and selectivity. Research into nanomaterial-based catalysts, such as silica-functionalized magnetic nanoparticles (Fe3O4@SiO2), has shown promise in doubling reaction yields and reducing reaction times for quinoline synthesis. nih.gov Further investigation into other heterogeneous or biocatalytic approaches could unlock new synthetic possibilities. researchgate.net Similarly, exploring the utility of cost-effective metal catalysts, like silver(I) or iron(III), for specific cyclization or annulation reactions could lead to practical and scalable syntheses. acs.org

Table 2: Modern Synthetic Approaches for Quinoline Derivatives

Synthetic StrategyCatalyst/ConditionsKey Advantage(s)Reference(s)
Tandem CyclizationMetal-freeAvoids transition metals, offers good functional group tolerance. nih.gov nih.gov
Condensation ReactionCatalyst-free, DMSOMild reaction conditions for synthesizing 2,3-dicarboxylic ester quinoline derivatives. researchgate.net
Cyclization ReactionFe3O4@SiO2 nanoparticlesDoubled reaction yield, reduced reaction time for bulk scale synthesis. nih.gov nih.gov
Carbamate SynthesisCatalyst-free, from ureas and alcoholsEnvironmentally friendly, good to high yields for a wide range of substrates. rsc.org rsc.org

Advanced Theoretical Modeling for Predictive Design

In silico methods are indispensable tools for accelerating the drug discovery process and rationally designing new materials. researchgate.netmdpi.com For this compound, advanced theoretical modeling can provide profound insights into its behavior and guide the synthesis of next-generation derivatives.

Future research directions include:

3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, using techniques like Comparative Molecular Field Analysis (CoMFA), can build robust models that correlate the 3D structure of quinoline derivatives with their biological activity. mdpi.comresearchgate.net These models generate contour maps that highlight which structural features are beneficial or detrimental for activity, providing a clear roadmap for designing more potent compounds. mdpi.comresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are crucial for predicting the binding affinity and interaction modes of new derivatives with biological targets such as protein kinases or enzymes. researchgate.netnih.govmdpi.com These studies can elucidate the key amino acid residues involved in binding. researchgate.net Furthermore, molecular dynamics (MD) simulations can assess the conformational stability of ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

ADMET Prediction: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug design. nih.gov By filtering out compounds with poor predicted pharmacokinetic or toxicological profiles, researchers can focus synthetic efforts on the most promising candidates, saving time and resources. nih.gov

Integration with Emerging Technologies and Interdisciplinary Research Opportunities

The full potential of this compound and its derivatives can be realized through integration with emerging technologies and fostering interdisciplinary collaborations. The quinoline scaffold is not limited to medicine; its unique electronic and photophysical properties open doors to materials science and beyond.

Promising opportunities include:

Materials Science: Quinoline-containing complexes have been investigated for use in Organic Light Emitting Diodes (OLEDs). ijcce.ac.ir Future research could explore derivatives of this compound as ligands for metal complexes (e.g., with Zinc(II), Iridium(III), or Platinum(II)) to develop new phosphorescent materials for energy-efficient displays and lighting. ijcce.ac.irresearchgate.net

Neuroprotective Agents: The antioxidant and enzyme-inhibiting properties of quinoline derivatives suggest their potential in combating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Interdisciplinary research combining synthetic chemistry, computational analysis, and neurobiology could lead to the development of multifunctional agents that target pathways involved in these complex diseases. nih.gov

Antimicrobial and Antiparasitic Drug Development: Given the historical success of quinolines as antimalarials and their demonstrated antibacterial and antifungal properties, there is a continuing need for new agents to combat drug-resistant pathogens. ijpsr.comresearchgate.netontosight.ai Collaborations between chemists and microbiologists are essential to identify novel quinoline derivatives and validate their efficacy against a broad spectrum of infectious agents. nih.govontosight.ai

By pursuing these future research directions, the scientific community can continue to unlock the vast potential of the this compound scaffold, leading to the development of novel therapeutics, advanced materials, and innovative solutions to pressing scientific challenges.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Methyl 2-(quinolin-2-yl)acetate?

  • Methodological Answer : Synthesis typically involves esterification of 2-(quinolin-2-yl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide). Alternative routes may include nucleophilic substitution of activated intermediates, such as chloroacetate derivatives, with quinoline moieties. Reaction monitoring via TLC or HPLC is advised to optimize yield and purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water. For waste management, segregate and store residues in labeled containers, and collaborate with certified hazardous waste disposal services. Refer to Safety Data Sheets (SDS) for compound-specific hazards .

Q. Which analytical techniques are most effective for purity assessment and characterization?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Structural confirmation is achieved via 1^1H and 13^13C NMR spectroscopy (e.g., quinoline proton signals at δ 8.1–8.3 ppm, ester carbonyl at ~170 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation (expected [M+H]⁺ = 202.1 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for structural elucidation. Use SHELX software for data processing and refinement. Crystallize the compound in a solvent like dichloromethane/hexane. Key parameters include bond angles around the ester group (C-O-C ~120°) and dihedral angles between quinoline and acetate planes. Compare with structurally similar compounds, such as ethyl 2-(quinolin-8-yloxy)acetate, for validation .

Q. How can biological activity be systematically evaluated for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to therapeutic targets (e.g., cancer, microbial pathogens). Pair experimental data with computational molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to proteins like quinoline-binding enzymes. Validate contradictions between computational and experimental results via isothermal titration calorimetry (ITC) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the quinoline C2 and acetate methyl group confirm connectivity. If mass spectral fragments deviate from expected patterns, employ high-resolution mass spectrometry (HRMS) or isotopic labeling to resolve ambiguities .

Q. How do computational methods predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM). Compare results with experimental kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .

Q. How is this compound utilized as a reference standard in pharmaceutical research?

  • Methodological Answer : As a drug impurity reference, calibrate HPLC or LC-MS systems using serial dilutions (1–100 ppm). Validate method specificity by spiking into active pharmaceutical ingredient (API) matrices. Follow ICH guidelines for precision (%RSD < 2%) and accuracy (recovery 98–102%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.